molecular formula C16H11NO2S B2955769 isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione CAS No. 866009-27-0

isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione

Cat. No. B2955769
CAS RN: 866009-27-0
M. Wt: 281.33
InChI Key: AEECGLZEPAHHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methodologies for synthesizing isoindolo[2,1-a][3,1]benzothiazepine derivatives and related compounds. For instance, Yao et al. (2018) presented a strategy for the stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives via a domino reaction, highlighting the structural unity between benzooxazepine and isoindolone motifs Yao et al., 2018. This research contributes to the broader understanding of isoindolo[2,1-a][3,1]benzothiazepine derivatives' synthesis, showcasing their versatility in chemical reactions and potential for creating a wide range of functionalized molecules.

Biological Activity and Therapeutic Potential

The exploration of isoindolo[2,1-a][3,1]benzothiazepine derivatives for their biological activities has led to the identification of compounds with promising pharmacological profiles. For example, Kendre et al. (2015) synthesized a series of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities, suggesting the potential of these compounds in developing new therapeutic agents Kendre et al., 2015.

Novel Heterocyclic Compounds Development

Research into isoindolo[2,1-a][3,1]benzothiazepine derivatives has also focused on developing new heterocyclic compounds with unique structures and potential applications. Gromachevskaya et al. (2013) developed optimal conditions for synthesizing derivatives such as 11H-isoindolo[2,1-a]benzimidazol-11-one, providing a foundation for the creation of novel heterocyclic systems with potential pharmaceutical interest Gromachevskaya et al., 2013.

properties

IUPAC Name

7aH-isoindolo[2,3-a][3,1]benzothiazepine-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECGLZEPAHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N3C(S1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.